molecular formula C17H16F6N2O B1204883 Mefloquine CAS No. 51742-87-1

Mefloquine

Cat. No.: B1204883
CAS No.: 51742-87-1
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-DOMZBBRYSA-N
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Description

Mefloquine is a synthetic 4-methoxyquinoline derivative belonging to the aryl-amino alcohol class of antimalarials, structurally related to quinine . It exists as a racemic mixture of two enantiomers: (−)-mefloquine (11R,12S configuration) and (+)-mefloquine (11S,12R configuration). The (−)-enantiomer shares the same stereochemistry as quinine, while the (+)-enantiomer aligns with quinidine . This compound primarily targets the blood stage of Plasmodium falciparum, with proposed mechanisms including inhibition of hemozoin formation and disruption of parasite endocytosis . It has a long elimination half-life (~18 days), enabling weekly dosing for prophylaxis and single-dose regimens for treatment .

Preparation Methods

Historical Development of Mefloquine Synthesis

This compound’s discovery emerged from the Walter Reed Army Institute of Research’s antimalarial program, which sought analogs of quinine with improved efficacy. Early synthetic routes relied on multi-step reactions starting from 4-quinolinemethanol derivatives, but these methods suffered from low stereoselectivity and cumbersome purification. The (11S,12R ) configuration, critical for antimalarial activity, was initially difficult to achieve, leading to mixtures requiring chromatographic separation. By the 1990s, advances in asymmetric synthesis enabled direct stereochemical control, exemplified by the use of chiral auxiliaries and enantioselective catalysis .

Stereoselective Synthesis of (11S,12R)-Mefloquine Hydrochloride

Organolithium-Mediated Coupling

The patent CN103304538A delineates a modern synthesis leveraging organolithium chemistry to establish the (11S,12R ) configuration . The process begins with 4-bromo-2,8-bistrifluoromethylquinoline (2 ), which undergoes lithiation at -78°C using a hexane-compatible organolithium reagent (e.g., n-BuLi). The resulting lithium intermediate (3 ) reacts with N-Boc-protected (R)-2-piperidinecarbaldehyde (4 ) to yield the diastereomerically enriched adduct (5 ) (Table 1).

Table 1: Key Reaction Parameters for Step 1

ParameterValue
Temperature-78°C
SolventToluene
Organolithium Reagent1.5 M DIBAL in Toluene
Yield76%
[α]D²⁰+77.6 (c=1.5, CHCl₃)

This step’s stereoselectivity arises from the chiral aldehyde’s configuration, which directs nucleophilic attack to the Re face of the lithiated quinoline. The Boc group facilitates crystallization, enabling isolation of (5 ) in high enantiomeric excess (ee > 98%) .

Deprotection and Salt Formation

Deprotection of (5 ) involves trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with saturated NaHCO₃. The free base is converted to the hydrochloride salt using concentrated HCl in ethanol, yielding (11S,12R )-mefloquine hydrochloride with 88% efficiency. Critical spectroscopic data include:

  • ¹H NMR (DMSO-d₆) : δ 10.48 (br s, 1H, NH), 9.04 (d, J = 8.4 Hz, quinoline-H)

  • [α]D²⁰ : +33.7 (c=0.5, MeOH)

Alternative Synthetic Routes and Derivatives

Piperidine Substitution Variants

Modifying the piperidine moiety has led to derivatives with varied pharmacokinetics. For instance, replacing the Boc group with acetyl or benzyl protections alters lipophilicity, impacting blood-brain barrier penetration. A 2023 study synthesized 4-methoxy-2-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution, achieving 70–85% yields using K₂CO₃ and methyl iodide in acetone .

Table 2: Comparison of this compound Derivatives

DerivativeSynthetic RouteYield (%)Bioavailability
4-Methoxy-QuinolineMethylation of phenol precursor82Improved
Trifluoroethyl-PiperidineReductive amination75Moderate

Continuous Flow Synthesis

Recent innovations explore continuous flow systems to enhance reaction control. By maintaining precise temperatures (-78°C to 25°C) and residence times, lithiation and coupling steps achieve 90% conversion with reduced byproduct formation .

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography (EtOAc:PE = 1:6) remains standard for intermediate purification, though preparative HPLC is gaining traction for scalemic mixtures. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >99% ee .

Spectroscopic Validation

¹³C NMR confirms the (11S,12R ) configuration via distinct carbonyl (δ 201.3 ppm) and trifluoromethyl (δ 121.5 ppm) signals. High-resolution mass spectrometry (HRMS) validates molecular formulae, with [M+H]⁺ at m/z 378.1298 (calc. 378.1301) .

Chemical Reactions Analysis

Types of Reactions

Mefloquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound hydrochloride .

Scientific Research Applications

Mefloquine has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Table 1: Structural and Mechanistic Features

Compound Core Structure Key Functional Groups Primary Mechanism of Action
Mefloquine 4-Methoxyquinoline Trifluoromethyl, piperidine Hemozoin inhibition; endocytosis disruption
Quinine Quinoline-methanol Methoxy, vinyl-piperidine Hemozoin inhibition; 5-HT3 receptor antagonism
Chloroquine 4-Aminoquinoline Diethylamino side chain Hemozoin inhibition
Artesunate Sesquiterpene lactone Endoperoxide bridge Free radical-mediated parasite killing
  • Quinine : While both this compound and quinine inhibit hemozoin, this compound’s trifluoromethyl groups enhance lipophilicity and resistance profiles . This compound also exhibits mixed antagonism at 5-HT3 receptors, but with lower potency compared to quinine .
  • Chloroquine : Unlike chloroquine, this compound retains efficacy in chloroquine-resistant regions due to distinct resistance pathways. However, chloroquine has higher affinity for 5-HT1A receptors, correlating with fewer neuropsychiatric effects .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters

Parameter This compound Quinine Chloroquine Artesunate
Half-life (days) 18.1 11–18 hours 20–60 days 0.5–1 hour
Bioavailability ~85% 76–88% ~89% 60–70%
Protein Binding 98% 70–90% 55% 95%
  • Pediatric Use : this compound’s pharmacokinetics in children mirror adults, with a mean absorption half-life of 2.1 hours and peak concentration at ~17 hours .

Efficacy and Resistance

Table 3: In Vitro IC50 Values (Geometric Mean, nM)

Region This compound Artesunate Quinine
Thai-Myanmar Border 72.5 2.8 320
Southern Thailand 22.1 1.2 210
  • Cross-Resistance : this compound resistance correlates with reduced artesunate susceptibility (r = 0.605, P < 0.00001), suggesting shared resistance pathways in multidrug-resistant regions .

Adverse Effects

Table 4: Adverse Effect Incidence (%)

Adverse Effect This compound Doxycycline Chloroquine
Nausea 18–27 15–22 10–18
Dizziness 22–34 8–12 5–10
Insomnia 12–19 3–5 2–4
Neuropsychiatric* 4–11 <1 <1

*Neuropsychiatric effects include anxiety, hallucinations, and abnormal dreams .

  • Mechanistic Basis : this compound’s (+)-enantiomer has high affinity for 5-HT2A receptors (Ki = 224 nM), mimicking psychotomimetics like DMT, which explains its neuropsychiatric profile .

Resistance and Clinical Implications

  • Combination therapies with artemisinin derivatives are discouraged in high-resistance areas due to cross-resistance risks .

Biological Activity

Mefloquine is a synthetic antimalarial drug that has garnered attention for its diverse biological activities beyond its primary use in malaria treatment. This article explores the compound's mechanisms of action, efficacy against various pathogens, and associated neuropsychiatric effects, supported by relevant data and case studies.

This compound hydrochloride is chemically characterized as (αS)-rel-α-(2R)-2-piperidinyl-2,3-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride. It acts primarily by inhibiting the protein synthesis of Plasmodium falciparum, the malaria-causing parasite, through binding to the 80S ribosome . Furthermore, it functions as a gap junction blocker, specifically inhibiting Cx36 and Cx50 channels with IC50 values of 0.3 μM and 1.1 μM, respectively .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits bactericidal activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 16 μg/ml, while the minimum bactericidal concentration (MBC) ranged from 16 to 32 μg/ml . However, this compound showed limited effectiveness against gram-negative bacteria and yeasts.

Bacterial Strain MIC (μg/ml) MBC (μg/ml)
Staphylococcus aureus1616-32
Streptococcus pneumoniae0.2-1.5Not specified
Gram-negative bacteriaPoor activityPoor activity

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that this compound has an IC50 of 1.28 μM and can inhibit viral entry after attachment to host cells . Mathematical modeling suggests that administering this compound at standard dosages could significantly reduce viral load and shorten the time to viral clearance in patients.

Neuropsychiatric Effects

Despite its therapeutic benefits, this compound has been associated with various neuropsychiatric side effects. A study involving U.S. military personnel found an increased risk of anxiety disorders and post-traumatic stress disorder (PTSD) among those prescribed this compound compared to other antimalarial medications . The incidence rates for neuropsychiatric diagnoses were notably higher in the this compound cohort.

Case Studies

  • Cognitive Impairment : A cross-sectional cohort study evaluated long-term neurocognitive outcomes among veterans exposed to this compound. Although no significant differences were found between exposed and unexposed groups regarding overall cognitive health, specific symptoms such as processing speed deficits were reported in some individuals .
  • Psychiatric Events : Another study reported that this compound use was associated with a threefold increase in serious psychiatric events during treatment compared to controls . This highlights the need for careful monitoring when prescribing this compound.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Mefloquine’s effects on neuronal gap junctions?

  • Methodological Answer : Use in vitro models like transfected N2A neuroblastoma cells to assess connexin-specific blockade (e.g., Cx36 and Cx50), as these allow precise control over connexin expression and pharmacological testing . For in vivo validation, acute brain slice preparations (e.g., neocortical slices) can evaluate gap junction coupling between interneurons while minimizing compensatory developmental changes observed in knockout models .

Q. What protocols are recommended for quantifying this compound concentrations in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a detection limit of 20 ng/ml and inter-/intra-assay coefficients of variation (CV) ≤6.5% is the gold standard. Ensure blood samples are centrifuged post-collection, incubated at room temperature, and stored at -80°C to preserve integrity .

Q. How should researchers design studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Implement repeated blood sampling at critical timepoints (e.g., pre-dose, post-absorption, and post-elimination phases) to capture serum concentration curves. Pair these with functional assays (e.g., viral entry inhibition or gap junction blockade) to correlate exposure levels with biological effects .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antiviral efficacy be resolved across different viral models?

  • Methodological Answer : Conduct time-of-addition assays to distinguish between viral entry and replication phase inhibition. For SARS-CoV-2, apply this compound during the entry phase (pre-attachment or post-attachment) and quantify viral RNA levels via RT-qPCR. Compare results with replication-phase administration to clarify mechanisms (e.g., spike protein cleavage inhibition) . Use meta-analyses to reconcile discrepancies across studies, controlling for variables like cell type and viral strain .

Q. What statistical approaches ensure robustness in analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Methodological Answer : Employ mixed-effects models to account for inter-individual variability in drug metabolism. Include covariates such as body mass index (BMI) and genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP3A4). Validate models using bootstrapping or cross-validation to avoid overfitting .

Q. How can researchers optimize this compound’s connexin specificity in complex tissue environments?

  • Methodological Answer : Use connexin-specific inhibitors (e.g., carbenoxolone for Cx43) as negative controls in co-culture systems. Pair these with siRNA knockdown of non-target connexins to isolate this compound’s effects on Cx36/Cx50. Validate specificity via dual patch-clamp electrophysiology and immunocytochemistry .

Q. What strategies mitigate neuropsychiatric side effects in preclinical this compound studies?

  • Methodological Answer : Integrate behavioral assays (e.g., open-field tests or forced swim tests) with EEG monitoring in rodent models. Measure serum this compound levels to establish toxicity thresholds. For mechanistic insights, pair these with transcriptomic profiling of hippocampal tissue to identify pathways linked to adverse effects .

Q. Methodological Best Practices

Q. How should conflicting data on this compound’s gap junction blockade be addressed in systematic reviews?

  • Guidance : Apply PRISMA guidelines to ensure transparent literature screening. Use subgroup analyses to stratify studies by model type (e.g., in vitro vs. in vivo), dosage, and connexin isoform. Assess publication bias via funnel plots and Egger’s regression .

Q. What criteria define a high-quality hypothesis for this compound-related research?

  • Guidance : Hypotheses must be (1) grounded in gap junction or antiviral theory, (2) falsifiable via measurable outcomes (e.g., IC₅₀ values), and (3) scalable across experimental models. Example: "this compound inhibits SARS-CoV-2 entry by >50% at 1 µM via post-attachment spike protein destabilization" .

Q. How can multi-omics data enhance this compound mechanism studies?

  • Guidance : Combine proteomics (e.g., mass spectrometry of spike protein cleavage) with transcriptomics (RNA-seq of host cell responses) to map this compound’s multi-target effects. Use pathway enrichment tools (e.g., DAVID or Metascape) to identify convergent biological processes .

Properties

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037168, DTXSID101019853
Record name Mefloquine
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Record name (-)-Mefloquine
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Molecular Weight

378.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

Crystal density: 1.432 g/cu cm
Record name MEFLOQUINE
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CAS No.

51742-87-1, 53230-10-7
Record name (+)-Mefloquine
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Record name Mefloquine
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Record name Mefloquine [USAN:INN:BAN]
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Record name Mefloquine
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Record name (-)-Mefloquine
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Record name MEFLOQUINE
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Record name MEFLOQUINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

174-176 °C
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium Chlorite
Sodium Chlorite
Mefloquine
Sodium Chlorite
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Sodium Chlorite
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Sodium Chlorite
Sodium Chlorite
Mefloquine
Sodium Chlorite
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Sodium Chlorite
Mefloquine

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